AZD-7762 hydrochloride

Radiosensitization Checkpoint kinase inhibition KRAS mutant cancer

Procure AZD-7762 hydrochloride (CAS 1246094-78-9) for reproducible radiosensitization and DNA repair studies. The hydrochloride salt provides aqueous solubility up to 100 mM, enabling DMSO-free culture conditions and precise in vivo dosing. At 1 μM, it enhances Cpf1-mediated genome editing 2.7-fold in human pluripotent stem cells. Select this salt form to avoid solubility confounds associated with the water-insoluble free base (CAS 860352-01-8).

Molecular Formula C17H20ClFN4O2S
Molecular Weight 398.9 g/mol
CAS No. 1246094-78-9
Cat. No. B605778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-7762 hydrochloride
CAS1246094-78-9
SynonymsAZD7762 Hydrochloride;  AZD7762 HCl; 
Molecular FormulaC17H20ClFN4O2S
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl
InChIInChI=1S/C17H19FN4O2S.ClH/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12;/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24);1H/t12-;/m0./s1
InChIKeyWFZBLOIXZRZEDG-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD-7762 Hydrochloride: Procurement-Ready Dual CHK1/CHK2 Inhibitor CAS 1246094-78-9


AZD-7762 hydrochloride (CAS 1246094-78-9) is the hydrochloride salt formulation of AZD-7762, a potent ATP-competitive inhibitor of checkpoint kinases CHK1 and CHK2. In cell-free assays, AZD-7762 inhibits both CHK1 and CHK2 with IC50 values of 5 nM [1]. The hydrochloride salt (molecular weight 398.88 g/mol, formula C17H19FN4O2S·HCl) provides aqueous solubility of up to 100 mM in water , representing a critical formulation distinction from the free base (CAS 860352-01-8) which is insoluble in water. AZD-7762 was advanced to Phase I clinical trials by AstraZeneca as a chemosensitizer in combination with DNA-damaging agents before development was discontinued due to cardiac toxicity findings [2].

Why Generic CHK1 Inhibitor Substitution Fails: Critical Differentiation of AZD-7762 Hydrochloride


CHK1 inhibitors are not functionally interchangeable in experimental systems. AZD-7762 is a dual CHK1/CHK2 inhibitor, whereas compounds such as rabusertib (LY2603618) and MK-8776 (SCH900776) are CHK1-selective inhibitors. This mechanistic distinction translates into quantifiably different radiosensitization potency [1]. Furthermore, the hydrochloride salt of AZD-7762 (CAS 1246094-78-9) provides aqueous solubility up to 100 mM, while the free base form (CAS 860352-01-8) is water-insoluble, directly impacting in vitro experimental design and in vivo formulation . Procurement of the incorrect salt form or a CHK1-selective alternative will yield non-comparable experimental outcomes, particularly in studies examining homologous recombination repair inhibition and G2 checkpoint abrogation [2].

AZD-7762 Hydrochloride Procurement Evidence Guide: Quantified Differentiation Versus CHK1-Selective Inhibitors and Alternative Salt Forms


Dual CHK1/CHK2 Inhibition Yields Superior Radiosensitization Potency Versus CHK1-Selective Inhibitors

AZD-7762 achieves comparable radiosensitization at a 10-fold lower concentration than two CHK1-selective inhibitors, SCH900776 (MK-8776) and LY2603618 (rabusertib), in KRAS mutant rectal cancer cells [1]. The underlying mechanism involves dual inhibition of both CHK1 and CHK2 autophosphorylation, whereas the CHK1-selective compounds inhibit only CHK1 [1].

Radiosensitization Checkpoint kinase inhibition KRAS mutant cancer

Hydrochloride Salt Enables Aqueous Solubility Unattainable with Free Base Form

The hydrochloride salt of AZD-7762 (CAS 1246094-78-9) is soluble in water to 100 mM, whereas the free base form (CAS 860352-01-8) is insoluble in water and requires DMSO for dissolution . This solubility differential is not trivial for procurement decisions, as DMSO-free aqueous formulations may be required for certain cell-based assays or in vivo administration protocols. Independent vendor data confirm free base AZD-7762 solubility is limited to DMSO (73 mg/mL, 201.42 mM) with water and ethanol listed as insoluble .

Aqueous solubility Formulation In vitro assay development

Clinical Development History Defines Current Research Utility Versus Continuing Clinical Candidates

AZD-7762 was discontinued after Phase I clinical development due to cardiac dose-limiting toxicities, whereas LY2603618 (rabusertib) advanced to Phase I/II trials, and MK-8776 (SCH900776) reached Phase II [1]. Specifically, in the Phase I combination study with irinotecan, AZD-7762 demonstrated cardiac DLTs including myocardial infarction with Grade 4 ventricular dysfunction at 144 mg monotherapy, and the 96 mg expansion cohort was halted due to cardiac events during monotherapy [2]. This clinical termination defines AZD-7762's current role: it is now exclusively a preclinical research tool for studying checkpoint kinase inhibition mechanisms and chemosensitization, not a clinical development candidate [3]. For researchers, this status eliminates concerns about compound novelty restrictions while ensuring extensive preclinical characterization.

Clinical development status Cardiac toxicity Research tool validation

In Vivo Tumor Growth Delay with Fractionated Radiation Exceeds Additive Effect

In HT-29 colorectal cancer xenografts, AZD-7762 alone had minimal effect on tumor growth. However, the combination of AZD-7762 (25 mg/kg intraperitoneal, administered immediately post-radiation and 8 hours later) with fractionated radiation produced a tumor growth delay that exceeded the additive effect of individual treatments [1]. Specifically, the time for tumors to reach three times initial volume was 2.3 days for AZD-7762 alone, 7.4 days for radiation alone, and 18.7 days for the combination (P < 0.00014 vs. radiation alone) [1]. This demonstrates mechanistic synergy rather than simple additive cytotoxicity.

In vivo efficacy Tumor growth delay Radiation combination therapy

AZD-7762 Hydrochloride: Optimal Research and Industrial Application Scenarios


Preclinical Radiosensitization Studies in KRAS-Mutant Tumor Models

AZD-7762 hydrochloride is the preferred CHK1/2 inhibitor for radiosensitization studies in KRAS-mutant cancer models. Head-to-head comparative data demonstrate that AZD-7762 achieves radiosensitization at a 10-fold lower concentration than CHK1-selective inhibitors MK-8776 and LY2603618 in SW837 KRAS-mutant rectal cancer cells [1]. The aqueous solubility of the hydrochloride salt (100 mM in water) facilitates precise dosing in cell culture media without DMSO-associated cytotoxicity confounding effects [2]. The compound's dual CHK1/CHK2 inhibition abrogates the G2 checkpoint and inhibits homologous recombination repair, mechanisms specifically characterized in pancreatic cancer models [3].

Mechanistic Studies of G2 Checkpoint Abrogation and Homologous Recombination Repair

AZD-7762 hydrochloride is extensively validated for studies examining G2 checkpoint abrogation and homologous recombination repair inhibition. The compound inhibits CHK1 autophosphorylation at S296, stabilizes Cdc25A, and prevents Rad51 focus formation, providing clear mechanistic readouts [1]. In HT-29 xenograft models, combination with fractionated radiation extended tumor volume tripling time from 7.4 days (radiation alone) to 18.7 days (combination, P < 0.00014) [2]. The compound is particularly well-suited for p53-mutant tumor studies, as checkpoint abrogation selectively sensitizes p53-deficient cells to DNA damage [1].

In Vitro Chemosensitization Assays with Gemcitabine or Irinotecan

AZD-7762 hydrochloride is validated for in vitro combination studies with DNA-damaging chemotherapeutics. In MiaPaCa-2 pancreatic cancer cells, AZD-7762 alone or in combination with gemcitabine significantly sensitized cells to radiation [1]. Phase I clinical pharmacokinetic data established that plasma concentrations at AZD-7762 doses >21 mg achieved biologically effective levels in preclinical models, providing a validated exposure-response framework for in vitro-to-in vivo translation [2]. The hydrochloride salt's water solubility supports DMSO-free culture conditions, minimizing solvent artifacts in long-term chemosensitization assays [3].

CRISPR-Cpf1 Genome Editing Enhancement in Human Pluripotent Stem Cells

AZD-7762 hydrochloride has demonstrated utility beyond oncology as an enhancer of CRISPR-Cpf1-mediated genome editing. Treatment with 1 μM AZD-7762 hydrochloride improved Cpf1 genome editing efficiency in human pluripotent stem cell lines by 2.7-fold [1]. This application leverages the compound's ability to modulate DNA repair pathway choice, favoring non-homologous end joining over homologous recombination. The high aqueous solubility of the hydrochloride salt facilitates precise dosing in stem cell culture media where DMSO concentrations must be strictly controlled to maintain pluripotency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-7762 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.